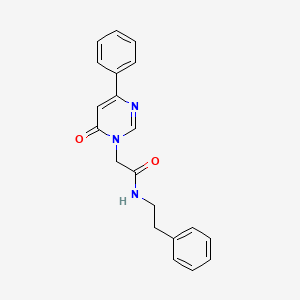

2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)-N-(2-phenylethyl)acetamide

Description

2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)-N-(2-phenylethyl)acetamide is a pyrimidinone-based acetamide derivative. Its structure comprises:

- Pyrimidinone core: A six-membered heterocyclic ring with a ketone group at position 6 and a phenyl substituent at position 4.

- Acetamide linkage: The acetyl group is bonded to the nitrogen at position 1 of the pyrimidinone ring.

- N-substituent: The acetamide nitrogen is attached to a 2-phenylethyl group (C₆H₅-CH₂-CH₂-).

Properties

IUPAC Name |

2-(6-oxo-4-phenylpyrimidin-1-yl)-N-(2-phenylethyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N3O2/c24-19(21-12-11-16-7-3-1-4-8-16)14-23-15-22-18(13-20(23)25)17-9-5-2-6-10-17/h1-10,13,15H,11-12,14H2,(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKHLBWSQZHGGDO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCNC(=O)CN2C=NC(=CC2=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)-N-(2-phenylethyl)acetamide is a member of the dihydropyrimidine class, which has garnered attention due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : CHNO

- Molecular Weight : 342.42 g/mol

- CAS Number : 1058226-56-4

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, focusing on its potential as an anticonvulsant and analgesic agent. The following sections detail the findings from recent research.

Research indicates that compounds similar to this compound exhibit a multimodal mechanism of action. These include:

- TRPV1 Antagonism : The compound has shown potential in inhibiting the transient receptor potential vanilloid 1 (TRPV1), which is implicated in pain pathways .

- Calcium and Sodium Current Inhibition : In vitro studies have demonstrated that it can inhibit calcium currents and fast sodium currents, contributing to its anticonvulsant properties .

Study 1: Anticonvulsant Activity

A study evaluated the anticonvulsant effects of a series of dihydropyrimidine derivatives, including our compound of interest. The results showed:

- Increased PTZ Seizure Threshold : The compound significantly raised the pentylenetetrazole (PTZ) seizure threshold in animal models without affecting grip strength or body temperature .

Study 2: ADME-Tox Properties

Another research effort assessed the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-Tox) properties of related compounds:

- High Metabolic Stability : The derivatives exhibited favorable metabolic profiles with minimal neurotoxicity and weak inhibition on cytochrome P450 enzymes, suggesting a low likelihood of drug-drug interactions .

Comparative Table of Related Compounds

| Compound Name | CAS Number | Molecular Weight | TRPV1 Antagonism | Anticonvulsant Activity |

|---|---|---|---|---|

| Compound A | 1058226-56-4 | 342.42 g/mol | Yes | Yes |

| Compound B | 1105193-70-1 | 178.00 g/mol | Yes | Moderate |

| Compound C | 210417-30-4 | 308.34 g/mol | No | No |

Comparison with Similar Compounds

Pyrimidinone Core Substitutions

The pyrimidinone ring’s substitution pattern significantly influences electronic properties and binding interactions.

Key Observations :

- The target compound’s phenyl group at position 4 introduces steric bulk and aromatic π-π interactions, distinguishing it from methyl-substituted analogs (e.g., ).

- Propenyl substitution at position 5 () may enhance hydrophobicity or alter conformational flexibility compared to the unsubstituted phenyl group in the target compound.

Acetamide Linkage and N-Substituents

The acetamide’s linkage position and N-substituent critically affect solubility, bioavailability, and target binding.

Key Observations :

Solubility and Stability

- Hydrophobic substituents (e.g., phenyl, propenyl) may reduce aqueous solubility but enhance lipid bilayer penetration.

- Hydrogen-bonding groups (e.g., -OH in ) improve solubility but may reduce metabolic stability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.